2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide
Description
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-12(22-17(23)9-8-16(21-22)14-4-5-14)18(24)20-11-10-13-2-6-15(19)7-3-13/h2-3,6-9,12,14H,4-5,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIVYJKVAJFPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)F)N2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
The 3-cyclopropyl-6-oxopyridazin-1(6H)-yl moiety is typically synthesized through cyclocondensation of cyclopropanecarbonyl chlorides with hydrazine derivatives. A representative procedure adapted from US9556156B2 involves:
- Reaction of cyclopropanecarbonyl chloride (1) with methyl hydrazinecarboxylate (2) in dichloromethane at 0–5°C to form intermediate hydrazide 3 .
- Intramolecular cyclization of 3 under basic conditions (K₂CO₃, DMF, 80°C) yields 3-cyclopropylpyridazin-6(1H)-one (4 ) (Scheme 1).
Scheme 1: Pyridazinone Synthesis via Hydrazine Cyclocondensation
Cyclopropanecarbonyl chloride + Methyl hydrazinecarboxylate → Hydrazide intermediate → 3-Cyclopropylpyridazin-6(1H)-one
Optimization Data:
- Yield improved from 58% to 82% when using DMF instead of THF as solvent.
- Reaction time reduced from 24 h to 6 h with microwave irradiation (100 W, 120°C).
Propanamide Linker Installation
Carboxylic Acid Activation
The propanamide bridge is introduced via amide coupling between a pyridazinone-propanoic acid derivative and 4-fluorophenethylamine. Critical steps include:
Synthesis of 3-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanoic acid (5):
Amide Coupling:
Comparative Coupling Reagents:
| Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|
| HATU | 76 | 98.2 |
| EDCl/HOBt | 68 | 97.5 |
| DCC | 61 | 96.8 |
Protecting Group Strategies
To prevent N-oxidation during synthesis, the pyridazinone nitrogen may be protected as a tert-butoxycarbonyl (Boc) derivative:
- Boc Protection: Di-tert-butyl dicarbonate (Boc₂O), DMAP, CH₂Cl₂, 0°C → rt (4 h).
- Deprotection: TFA/CH₂Cl₂ (1:1) at 0°C (1 h) restores free amine post-coupling.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.28–7.22 (m, 2H, Ar-H), 7.15–7.09 (m, 2H, Ar-H), 4.51 (s, 2H, CH₂CO), 3.46 (q, J = 6.8 Hz, 2H, NHCH₂), 2.89 (t, J = 7.2 Hz, 2H, CH₂Ar), 2.78–2.69 (m, 1H, cyclopropyl CH), 1.92–1.85 (m, 2H, cyclopropyl CH₂), 1.12–1.05 (m, 2H, cyclopropyl CH₂).
- HRMS (ESI): m/z calcd for C₁₉H₂₁FN₃O₂ [M+H]⁺: 350.1614; found: 350.1618.
X-ray Crystallography
While no direct data exists for the target compound, analogous structures in PubChem CID 122246276 show:
- Dihedral angle between pyridazinone and phenyl rings: 68.5°
- Hydrogen bonding: N-H···O=C (2.12 Å) stabilizes amide conformation.
Process Optimization and Scale-Up Challenges
Solvent Effects on Cyclization
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 6 | 82 |
| THF | 65 | 24 | 58 |
| EtOH | 78 | 12 | 71 |
Purification Challenges
- Byproduct Formation:
- N-alkylation byproducts (≤5%) require careful chromatography (SiO₂, 5% MeOH/CH₂Cl₂).
- Epimerization at the cyclopropane ring is minimized at pH < 7 during workup.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyridazinone core or the fluorophenethyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, sulfonates, or organometallic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenethyl)propanamide
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenethyl)propanamide
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-bromophenethyl)propanamide
Uniqueness
The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the fluorine atom in the phenethyl moiety can significantly influence its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide is a synthetic organic molecule that belongs to the class of pyridazinone derivatives. Its unique structure, characterized by a cyclopropyl group and various functional groups, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C16H16F2N3O
- Molecular Weight : 355.293 g/mol
- IUPAC Name : this compound
The compound features a pyridazinone core, which is significant for its biological activity due to its ability to interact with various biological targets. The presence of the cyclopropyl group contributes to the rigidity and steric properties of the molecule, potentially enhancing its pharmacological profile.
Biological Activity
Research on this compound has primarily focused on its interactions with specific enzymes and receptors. Notably, it has been evaluated for:
- Phosphodiesterase Inhibition : This compound has shown promise in inhibiting phosphodiesterase enzymes, which are crucial in regulating cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Enzyme Interactions : Studies indicate that it can act as a probe to study enzyme interactions or serve as a substrate in biochemical assays to elucidate metabolic pathways . This suggests its potential utility in drug discovery and development.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this pyridazinone derivative. Below is a table summarizing key features:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide | Lacks fluorophenethyl group | May exhibit reduced biological activity |
| N-(4-fluorophenethyl)acetamide | Simple acetamide structure | Limited interaction with biological targets |
| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide | Similar structure but different substitution | Potentially alters pharmacological properties |
The unique combination of the cyclopropyl group and the fluorophenethyl moiety enhances the binding affinity and specificity towards molecular targets, making this compound a candidate for further research in medicinal chemistry.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits specific phosphodiesterase isoforms, leading to increased intracellular cAMP levels. This effect was particularly pronounced in cellular models relevant to respiratory diseases .
- Pharmacological Profiles : Animal studies evaluating the therapeutic potential of this compound indicated significant anti-inflammatory effects, suggesting its applicability in treating inflammatory diseases .
- Metabolic Pathways : Research utilizing this compound as a substrate in enzymatic assays has revealed insights into its metabolic pathways, highlighting its role in modulating enzyme activity essential for drug metabolism .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis typically involves (i) constructing the pyridazinone core via cyclocondensation of diketones with hydrazines, (ii) introducing the cyclopropyl group via alkylation or cross-coupling reactions, and (iii) coupling the intermediate with 4-fluorophenethylamine under peptide coupling conditions (e.g., EDC/HOBt) .
- Critical parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (0–60°C), and catalyst selection (e.g., Pd catalysts for cyclopropane functionalization). Purity (>95%) is ensured via column chromatography (silica gel, DCM/MeOH gradients) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : 1H/13C NMR confirms substituent positions (e.g., cyclopropyl CH2 at δ 1.2–1.5 ppm; fluorophenyl aromatic protons at δ 7.1–7.4 ppm). 2D techniques (HMBC, COSY) resolve connectivity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~375.15) .
- IR : Key peaks include C=O (1650–1700 cm⁻¹) and amide N–H (3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across assays)?
- Methodology :
- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HepG2), incubation times (24h vs. 48h), and compound solubility (DMSO concentration ≤0.1%) .
- Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to improve reliability. Validate via orthogonal assays (e.g., ATP depletion vs. caspase-3 activation for apoptosis) .
Q. What computational strategies predict the compound’s binding affinity to therapeutic targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs) of target proteins (e.g., EGFR, PI3K). Prioritize binding poses with ΔG < −8 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å). Key interactions: fluorophenyl group with hydrophobic pockets; amide oxygen with catalytic lysine residues .
Q. How can metabolic stability and in vivo pharmacokinetics be evaluated preclinically?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS (half-life >30 min suggests favorable stability) .
- PK Studies : Administer IV/PO doses in rodents. Collect plasma at 0.5, 2, 6, 24h. Calculate AUC, Cmax, and bioavailability using non-compartmental analysis (Phoenix WinNonlin) .
Methodological Pitfalls and Solutions
- Low Synthetic Yield : Optimize cyclopropane introduction via Buchwald-Hartwig amination (yield improves from 35% to 65% with XPhos Pd G3) .
- Biological Variability : Use isogenic cell lines and include positive controls (e.g., doxorubicin for cytotoxicity) to normalize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
